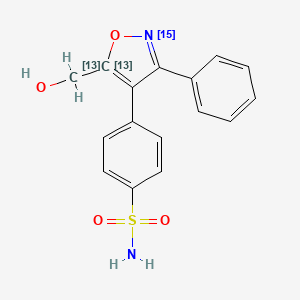
Demethylamino Ranitidine-d6 Acetamide Sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethylamino Ranitidine-d6 Acetamide Sodium is a deuterated derivative of Demethylamino Ranitidine Acetamide Sodium. It is primarily used as a biochemical for proteomics research. The compound has a molecular formula of C12H12D6N3O4S•Na and a molecular weight of 329.38 .
Vorbereitungsmethoden
The synthetic routes for Demethylamino Ranitidine-d6 Acetamide Sodium involve the deuteration of Demethylamino Ranitidine Acetamide SodiumThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure . Industrial production methods are not extensively documented, but they likely follow similar principles with scaled-up processes to ensure consistency and purity.
Analyse Chemischer Reaktionen
Demethylamino Ranitidine-d6 Acetamide Sodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Demethylamino Ranitidine-d6 Acetamide Sodium has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: The compound is utilized in proteomics research to investigate protein structures and functions.
Medicine: It serves as a tool in pharmaceutical research to develop and test new drugs.
Wirkmechanismus
The mechanism of action of Demethylamino Ranitidine-d6 Acetamide Sodium involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Demethylamino Ranitidine-d6 Acetamide Sodium is unique due to its deuterated structure, which provides enhanced stability and resistance to metabolic degradation. Similar compounds include:
Ranitidine Impurity D: A non-deuterated analog used in pharmaceutical research.
N-methyl-1-methylthio-2-nitroethenamine: Another related compound with similar applications
These compounds share similar chemical properties but differ in their specific applications and stability profiles.
Eigenschaften
CAS-Nummer |
1346606-56-1 |
|---|---|
Molekularformel |
C12H18N3NaO4S |
Molekulargewicht |
329.379 |
IUPAC-Name |
sodium;(Z)-1-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethenolate |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/q;+1/p-1/b12-8-;/i1D3,2D3; |
InChI-Schlüssel |
YWETXBRGXAEYGG-UCIBPVMSSA-M |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])[O-].[Na+] |
Synonyme |
N-[2-[[[5-[(Dimethylamino-d6)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitroacetamide Ion(1-) Sodium; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


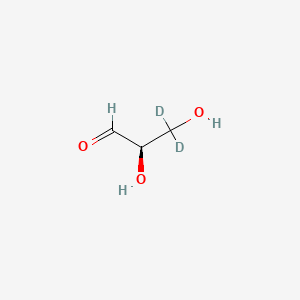
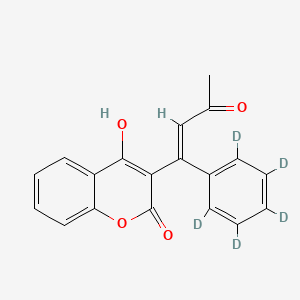
![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

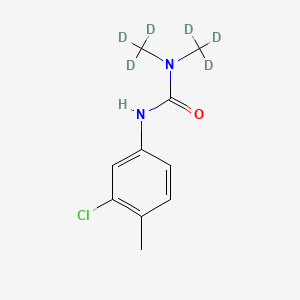
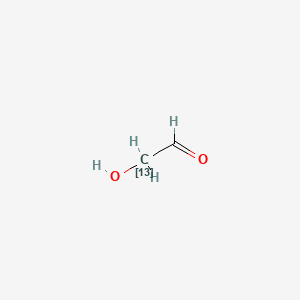
![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)
